4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-5-23-18-13-15(7-12-19(18)28-14-21(3,4)20(23)24)22-29(25,26)17-10-8-16(9-11-17)27-6-2/h7-13,22H,5-6,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMLRNCVUDFGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The compound has a molecular formula of C21H25N2O5S and a molecular weight of approximately 436.5 g/mol. The structure includes an ethoxy group, a sulfonamide moiety, and a tetrahydrobenzo[b][1,4]oxazepin ring. These structural features are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N2O5S |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 922098-14-4 |
The mechanism of action for this compound is primarily associated with its ability to inhibit specific enzymes. The sulfonamide group mimics natural substrates and inhibits enzymatic activity related to various metabolic pathways. Additionally, the oxazepine ring enhances binding affinity to target proteins, potentially leading to altered cellular functions.
Anticancer Potential
Recent studies have explored the anticancer potential of compounds containing oxazepine structures. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Although direct studies on this specific compound are still emerging, its structural similarities to known anticancer agents warrant further investigation into its potential as an anticancer drug.
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit certain enzymes relevant in metabolic pathways. For example:
| Enzyme | IC50 (µM) |
|---|---|
| Dihydropteroate Synthase | Not yet reported |
| Squalene Synthase | Not yet reported |
The precise IC50 values for this compound remain under investigation; however, similar compounds have demonstrated low nanomolar activity against these targets.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of related sulfonamides found significant inhibition against Gram-positive and Gram-negative bacteria. It is hypothesized that 4-ethoxy-N-(5-ethyl...) could exhibit comparable results.
- Anticancer Activity : In vitro studies on structurally similar oxazepine derivatives have shown promising results in inhibiting tumor growth in various cell lines (e.g., breast cancer cells). This suggests a potential avenue for further research into the anticancer properties of this compound.
- Enzyme Inhibition : Preliminary assays indicate that compounds within the same chemical class can inhibit squalene synthase effectively at low concentrations (IC50 values ranging from 0.01 µM to several µM). Future studies are needed to establish the exact inhibitory capacity of this specific sulfonamide.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several agrochemicals, particularly sulfonamide- and amide-based herbicides and pesticides. Below is a comparative analysis based on substituents, molecular features, and applications.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights:
Sulfonamide vs. Amide Linkages: The target compound’s sulfonamide group (-SO₂NH-) may enhance binding to enzymes or receptors compared to amide (-CONH-) linkages in etobenzanid or diflufenican.
Heterocyclic Systems :
- The benzo-oxazepin ring in the target compound is distinct from the triazolone in sulfentrazone or the pyridine in diflufenican. Oxazepin rings are less common in agrochemicals but are explored in pharmaceuticals for conformational flexibility .
Substituent Effects :
- Ethoxy vs. Ethoxymethoxy : The target’s 4-ethoxy group is simpler than etobenzanid’s ethoxymethoxy, which may reduce metabolic degradation.
- Halogenation : Unlike the dichloro- or difluoro-substituted comparators, the target lacks halogen atoms, possibly reducing environmental persistence but also bioactivity .
Molecular Weight and Lipophilicity :
- The target compound (MW 469.56 g/mol) is larger than most comparators, which may affect membrane permeability. Its calculated logP (estimated ~3.5–4.0) suggests moderate lipophilicity, comparable to sulfentrazone (logP ~2.8) .
Research Implications and Limitations
- Agrochemical Potential: The benzo-oxazepin scaffold could offer novel modes of action, but the absence of halogen atoms (common in herbicides for target specificity) may limit efficacy .
- Synthetic Challenges : The fused heterocyclic system likely requires multi-step synthesis, contrasting with simpler analogs like mefluidide.
- Data Gaps: No biological or toxicological data for the target compound are available in the provided evidence, necessitating further experimental validation.
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound’s biological activity is primarily attributed to its sulfonamide group and benzoxazepine core . The sulfonamide moiety is critical for enzyme inhibition (e.g., carbonic anhydrases), while the benzoxazepine scaffold provides conformational rigidity and modulates interactions with hydrophobic binding pockets. Ethoxy and ethyl-dimethyl substituents further influence solubility and target selectivity .
Q. What synthetic methodologies are commonly employed for synthesizing this compound?
Synthesis involves multi-step organic reactions:
- Step 1 : Formation of the benzoxazepine core via cyclization of substituted aminophenol derivatives under reflux conditions (e.g., using acetic acid as a solvent).
- Step 2 : Sulfonamide coupling via nucleophilic substitution, often employing benzenesulfonyl chloride derivatives.
- Step 3 : Final functionalization (e.g., ethoxy group introduction) using alkylation or Mitsunobu reactions. Reaction optimization includes temperature control (60–120°C), solvent selection (polar aprotic solvents like DMF), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms structural integrity and regioselectivity.
- High-resolution mass spectrometry (HRMS) validates molecular weight and purity.
- HPLC monitors reaction progress and quantifies impurities (<0.5% threshold for pharmaceutical-grade purity).
- X-ray crystallography (if crystalline) resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield while minimizing by-products?
- Parameter screening : Use Design of Experiments (DOE) to optimize temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation steps).
- Flow chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions (e.g., dimerization).
- In-line analytics : Real-time UV-Vis or IR monitoring enables rapid adjustment of reaction conditions.
- Purification : Employ preparative HPLC with C18 columns for challenging separations .
Q. How should contradictory stability data under varying pH and temperature conditions be resolved?
- Accelerated stability studies : Conduct stress testing at elevated temperatures (40–60°C) and varying pH (2–12) to identify degradation pathways.
- Spectroscopic tracking : Use LC-MS to detect degradation products (e.g., hydrolysis of the sulfonamide group at low pH).
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
Q. What experimental strategies are recommended for elucidating its enzyme inhibition mechanism?
- Enzyme kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for carbonic anhydrases) under varied substrate concentrations.
- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding modes to catalytic sites.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?
- Core modifications : Introduce substituents (e.g., halogens, methyl groups) at positions 3,3-dimethyl or 5-ethyl on the benzoxazepine ring.
- Sulfonamide replacements : Test carboxamide or phosphonate groups to assess electronic effects.
- Data-driven SAR : Compare inhibitory potency (IC₅₀) and logP values of analogs (see Table 1) .
Q. Table 1: Representative Structural Analogs and Properties
| Compound ID | Substituent (R) | IC₅₀ (nM) | logP |
|---|---|---|---|
| Parent Compound | Ethoxy | 12.3 | 3.2 |
| Analog 1 | Methoxy | 18.7 | 2.9 |
| Analog 2 | Chloro | 8.5 | 3.8 |
Methodological Notes
- Contradiction analysis : When conflicting data arise (e.g., solubility vs. bioactivity), prioritize orthogonal validation (e.g., SPR for binding affinity vs. cellular assays).
- Scale-up challenges : Transitioning from batch to flow synthesis requires recalibrating residence time and pressure gradients to maintain yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
